Ethyl (R)-Nipecotate L-Tartrate

Description

The exact mass of the compound this compound is 307.12671663 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPGQKZOPPDLNH-NWAAXCJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCNC1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83602-37-3, 167392-57-6 | |

| Record name | 3-Piperidinecarboxylic acid, ethyl ester, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83602-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxylic acid, ethyl ester, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (R)-Nipecotate L-Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (R)-Nipecotate L-Tartrate

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of Ethyl (R)-Nipecotate L-Tartrate, a key chiral intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical data with practical, field-proven analytical methodologies. The guide covers chemical identity, physical characteristics, spectroscopic profiles, and detailed experimental protocols for characterization, emphasizing the causality behind analytical choices to ensure scientific integrity and reproducibility.

Introduction

This compound (CAS No. 167392-57-6) is the L-tartaric acid salt of the ethyl ester of (R)-nipecotic acid. Its stereospecific structure makes it a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for process development, formulation, quality control, and ensuring regulatory compliance. The formation of the L-tartrate salt serves a dual purpose: it facilitates the resolution of the racemic ethyl nipecotate and improves the handling and stability of the otherwise liquid freebase, rendering it as a crystalline solid. This guide elucidates these critical properties from a first-principles approach, backed by established analytical techniques.

Chemical Identity and Core Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical reactions and physical formulations. This compound is composed of the protonated (R)-ethyl piperidine-3-carboxylate cation and the L-tartrate anion.

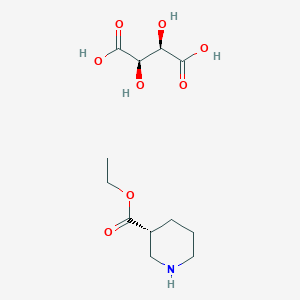

Chemical Structure

Figure 1. Chemical structure of this compound.

Summary of Core Properties

The primary identifiers and physical properties are summarized below for quick reference. These values are critical for material specification, safety assessments, and process design.

| Property | Value | Source(s) |

| CAS Number | 167392-57-6 | [1] |

| Molecular Formula | C₁₂H₂₁NO₈ | [1][2] |

| Molecular Weight | 307.30 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | [1][3] |

| Melting Point | 157-159 °C | [1][3][4] |

| Solubility | Soluble in water and methanol | [1][3] |

| Optical Rotation | [α]²⁰/D ≈ +10° (c=5 in H₂O) | [1][4] |

| Storage | Sealed in a dry place at room temperature | [1][3] |

Ionization Constants (pKa)

The pKa values are crucial for predicting the behavior of the salt in aqueous solutions, influencing solubility, dissolution rate, and selection of formulation strategies.

-

Ethyl (R)-Nipecotate (Cation): The basicity of the piperidine nitrogen is the key determinant. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2.[1][5] The ester group at the 3-position has a slight electron-withdrawing effect, which is expected to lower the basicity of the nitrogen. Therefore, the pKa of protonated ethyl nipecotate is predicted to be slightly lower, around 9.4 ± 0.1 .[6]

-

L-Tartaric Acid (Anion): As a dicarboxylic acid, L-tartaric acid has two pKa values. At 25°C, these are pKa₁ = 2.98 and pKa₂ = 4.34 .[3][7]

Expert Insight: The significant difference (ΔpKa) between the pKa of the ethyl nipecotate cation (>9) and the first pKa of tartaric acid (<3) is well over the generally accepted rule of 3 units. This large ΔpKa ensures the formation of a stable salt by facilitating a near-complete proton transfer from the stronger acid (tartaric acid) to the stronger base (ethyl nipecotate).[8] This stability is essential to prevent disproportionation back to the free base and free acid during storage and processing.[9][10]

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic techniques provide the definitive fingerprint for the identification, purity assessment, and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. The expected signals in ¹H and ¹³C NMR spectra are detailed below.

-

¹H NMR (Proton NMR):

-

Ethyl Group: A triplet signal around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂) are characteristic of the ethyl ester moiety.

-

Piperidine Ring: A complex series of multiplets between approximately 1.5 and 3.5 ppm corresponds to the protons on the piperidine ring. The proton at the chiral center (C3) would appear as a distinct multiplet within this region.

-

Tartrate Moiety: The two methine protons (-CH(OH)-) of the tartrate anion would typically appear as a singlet around 4.4-4.5 ppm due to their chemical equivalence.

-

Amine and Hydroxyl Protons: Broad, exchangeable signals for the N-H and O-H protons would be visible, with their chemical shifts being highly dependent on the solvent and concentration.

-

-

¹³C NMR (Carbon NMR):

-

Ester Group: Signals for the carbonyl carbon (C=O) at ~170-175 ppm, the methylene carbon (OCH₂) at ~60-62 ppm, and the methyl carbon (CH₃) at ~14 ppm.

-

Piperidine Ring: Signals for the five carbons of the piperidine ring would appear in the aliphatic region, typically between 25 and 55 ppm.

-

Tartrate Moiety: Signals for the carboxyl carbons (-COO⁻) around 175-180 ppm and the hydroxylated methine carbons (-CH(OH)-) around 70-75 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups within the molecule. An Attenuated Total Reflectance (ATR) IR spectrum is readily available for this compound.[2]

-

Key Expected Absorptions:

-

O-H & N-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl groups of the tartrate and the secondary amine proton of the piperidinium cation.

-

C-H Stretching: Bands in the 3000-2850 cm⁻¹ region from the aliphatic C-H bonds of the piperidine and ethyl groups.

-

Ester Carbonyl (C=O) Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹.

-

Carboxylate (COO⁻) Stretching: Strong asymmetric and symmetric stretching bands from the tartrate anion, typically appearing around 1600 cm⁻¹ and 1400 cm⁻¹, respectively.

-

C-O Stretching: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O bonds of the ester and the alcohol groups.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity determination and enantiomeric excess analysis. Due to the chiral nature of both the cation and anion, a robust chiral HPLC method is essential.

Causality of Method Choice: The goal is to separate the (R)-enantiomer from its (S)-enantiomer impurity. This cannot be achieved on standard reversed-phase columns (like C18), which separate based on hydrophobicity.[11] A Chiral Stationary Phase (CSP) is required to create a transient diastereomeric complex with the enantiomers, allowing for their differential retention and separation.[12] Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly versatile and often a first choice for screening chiral separations of compounds containing amine and ester functionalities.[11][13]

Analytical Methodologies: Protocols & Workflows

This section provides detailed, step-by-step protocols for the essential analyses required for quality control of this compound.

Protocol: Chiral Purity Determination by HPLC

This protocol describes a typical method for assessing the enantiomeric purity of the title compound.

Objective: To quantify the (S)-enantiomer impurity in a sample of this compound.

Methodology:

-

Column Selection: Chiralcel® OD-H (derivatized cellulose) or Chiralpak® AD (derivatized amylose) are excellent starting points.

-

Mobile Phase Preparation: A typical normal-phase mobile phase consists of a mixture of n-Hexane and Isopropanol (IPA). For a basic compound like ethyl nipecotate, the addition of a small amount of an amine modifier, such as Diethylamine (DEA), is crucial to improve peak shape and prevent tailing.

-

Example Mobile Phase: n-Hexane:Isopropanol:DEA (85:15:0.1, v/v/v).

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Dilute further if necessary to fall within the linear range of the detector.

-

-

Instrumental Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm (where the ester chromophore absorbs).

-

-

System Suitability:

-

Inject a sample of the racemic ethyl nipecotate to confirm the resolution of the two enantiomer peaks. The resolution factor (Rs) should be ≥ 1.5.

-

-

Analysis and Calculation:

-

Inject the sample solution.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the racemate injection.

-

Calculate the percentage of the (S)-enantiomer impurity using the area percent method: % (S)-enantiomer = (Area of S-peak / (Area of S-peak + Area of R-peak)) * 100

-

Workflow Diagram: Chiral HPLC Analysis

Caption: Workflow for chiral purity analysis by HPLC.

Stability and Handling

Understanding the stability profile is critical for defining appropriate storage conditions and predicting shelf-life.

Chemical Stability

-

Hydrolysis: The most likely degradation pathway for this compound is the hydrolysis of the ethyl ester to form (R)-Nipecotic acid and ethanol. This reaction is catalyzed by both acid and base and is accelerated at elevated temperatures.[4][14][15] Given the presence of the acidic tartrate counter-ion, the solid-state environment has an inherent pH that influences stability.

-

Salt Disproportionation: In the presence of moisture, particularly when formulated with certain excipients, there is a risk of salt disproportionation.[9][16] This is a process where the salt reverts to its non-ionized free base (liquid ethyl (R)-nipecotate) and free acid (L-tartaric acid). This can lead to changes in physical properties (e.g., clumping) and affect bioavailability. The stable crystalline nature and large ΔpKa of this salt mitigate, but do not eliminate, this risk.

Physical Stability

The compound is a crystalline solid, which is generally more stable than an amorphous form. However, like many tartrate salts, it can be sensitive to humidity.[7] Exposure to high humidity could lead to deliquescence or changes in crystal form.

Recommended Storage and Handling

-

Storage: To maintain chemical and physical integrity, the material should be stored in well-sealed containers at room temperature (20-25 °C), protected from moisture and light.[1][3]

-

Handling: this compound is classified as an irritant, particularly causing serious eye irritation (GHS Hazard H319).[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material.

Conclusion

This compound possesses a well-defined set of physicochemical properties that make it suitable as a pharmaceutical intermediate. Its crystalline, solid nature, conferred by the L-tartrate salt form, provides significant advantages in handling and stability over its freebase counterpart. The key quality attribute is its enantiomeric purity, which can be reliably controlled and monitored using established chiral HPLC techniques. A comprehensive understanding of its properties, including pKa, solubility, and stability profile, is essential for the successful development of robust manufacturing processes and high-quality final drug products.

References

- 1. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 2. Piperidine [drugfuture.com]

- 3. L-Tartaric Acid [drugfuture.com]

- 4. ias.ac.in [ias.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chembk.com [chembk.com]

- 7. mpbio.com [mpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DL-Tartaric Acid [drugfuture.com]

- 12. L(+)-Tartaric acid CAS#: 87-69-4 [m.chemicalbook.com]

- 13. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]

- 14. uv.es [uv.es]

- 15. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. conservancy.umn.edu [conservancy.umn.edu]

An In-Depth Technical Guide to Ethyl (R)-Nipecotate L-Tartrate: Structure, Stereochemistry, and Application in Drug Development

This guide provides a comprehensive technical overview of Ethyl (R)-Nipecotate L-Tartrate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical structure, intricate stereochemistry, and its pivotal role as a precursor in the synthesis of neurologically active pharmaceutical agents. This document is designed to offer not just procedural information but also the underlying scientific rationale, empowering researchers to utilize this compound with a deep and functional understanding.

Core Molecular Identity and Physicochemical Properties

This compound (CAS Number: 167392-57-6) is a salt composed of the (R)-enantiomer of ethyl nipecotate and the naturally occurring L-(+)-tartaric acid.[1][2] This salt formation is a crucial step in the isolation of the desired (R)-enantiomer of ethyl nipecotate from its racemic mixture, a common challenge in chiral synthesis.

The molecular formula of the salt is C₁₂H₂₁NO₈, and it has a molecular weight of approximately 307.30 g/mol .[1] It typically presents as a white to off-white crystalline solid with a melting point in the range of 157-159 °C.[3]

| Property | Value | Source(s) |

| CAS Number | 167392-57-6 | [4] |

| Molecular Formula | C₁₂H₂₁NO₈ | [1] |

| Molecular Weight | 307.30 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 157-159 °C | [3] |

| Optical Rotation | [α]²⁰/D +10° (c=5 in H₂O) | [5][6] |

| Solubility | Soluble in water and methanol. | [6] |

Unraveling the Stereochemistry: A Tale of Two Chiral Centers

The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. This compound is a prime example, where the precise three-dimensional arrangement of its constituent parts is paramount for its utility in synthesizing stereospecific drugs.

The molecule possesses two distinct chiral entities:

-

(R)-Ethyl Nipecotate: The nipecotic acid moiety, a piperidine-3-carboxylic acid derivative, has a single stereocenter at the C3 position of the piperidine ring. In this specific compound, the configuration is designated as (R), dictating a particular spatial orientation of the ethyl carboxylate group.

-

L-Tartrate: The counter-ion, L-tartaric acid, is a naturally occurring chiral dicarboxylic acid with two stereocenters, both in the (R) configuration according to Cahn-Ingold-Prelog priority rules, though it is commonly referred to as L-tartaric acid.

The formation of the L-tartrate salt with the (R)-ethyl nipecotate is a diastereomeric salt. The differing physicochemical properties of the diastereomeric salts—(R)-nipecotate L-tartrate and (S)-nipecotate L-tartrate—allow for their separation through fractional crystallization. This classical resolution technique is a cornerstone of industrial chiral synthesis due to its scalability and cost-effectiveness.

Spectroscopic Characterization: The Molecular Fingerprint

For any researcher working with a specific chemical entity, unambiguous identification is critical. Spectroscopic methods provide the necessary "fingerprint" to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

-

Ethyl Group: A triplet integrating to 3 protons around 1.2 ppm (CH₃) and a quartet integrating to 2 protons around 4.1 ppm (CH₂) are expected.

-

Piperidine Ring: A complex series of multiplets between 1.5 and 3.5 ppm would correspond to the protons on the piperidine ring. The proton at the C3 position, adjacent to the chiral center, would likely appear as a distinct multiplet.

-

N-H Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration, would be present for the amine proton.

-

L-Tartaric Acid: A singlet around 4.3 ppm corresponding to the two equivalent C-H protons of the tartrate counter-ion.[7][8] The acidic protons of the carboxylic acid and hydroxyl groups would likely be broad and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data:

-

Ethyl Group: Resonances around 14 ppm (CH₃) and 60 ppm (CH₂) are anticipated.

-

Piperidine Ring: A set of signals in the aliphatic region (approximately 25-50 ppm) corresponding to the five carbon atoms of the piperidine ring.

-

Carbonyl Carbon: A signal in the downfield region, around 174 ppm, for the ester carbonyl carbon.

-

L-Tartaric Acid: Two distinct signals are expected for the tartrate moiety: one around 76 ppm for the two equivalent C-OH carbons and another around 181 ppm for the two equivalent carboxylic acid carbons.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl and carboxylic acid groups of the tartaric acid.

-

N-H Stretch: A moderate band around 3300-3500 cm⁻¹, which may be obscured by the broad O-H stretch.

-

C-H Stretch: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region for the C-O bonds of the ester and the tartaric acid.

Synthesis: A Practical Approach to Chiral Resolution

The industrial preparation of this compound relies on the principle of diastereomeric resolution of racemic ethyl nipecotate. The following is a representative, detailed protocol based on established chemical principles.

Experimental Protocol: Diastereomeric Salt Crystallization

Materials:

-

Racemic ethyl nipecotate

-

L-(+)-Tartaric acid

-

Ethanol (absolute)

-

Deionized water

-

Standard laboratory glassware for crystallization

-

Filtration apparatus (Büchner funnel, filter paper)

-

Vacuum oven

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve racemic ethyl nipecotate (1 equivalent) in a minimal amount of warm absolute ethanol. In a separate vessel, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of a warm ethanol/water mixture. The precise ratio of solvents and equivalents of the resolving agent may require optimization to achieve maximum yield and enantiomeric excess.

-

Salt Formation and Crystallization: Slowly add the L-tartaric acid solution to the ethyl nipecotate solution with gentle stirring. The formation of a precipitate should be observed. The mixture is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization. The principle at play is the differential solubility of the two diastereomeric salts. The this compound salt is typically less soluble in the chosen solvent system and will preferentially crystallize out of solution.

-

Isolation: The crystalline solid is collected by vacuum filtration and washed with a small amount of cold ethanol to remove any adhering mother liquor containing the more soluble (S)-enantiomer salt.

-

Recrystallization (Optional but Recommended): To enhance the enantiomeric purity, the collected solid can be recrystallized from a fresh ethanol/water mixture. This step is crucial for achieving high enantiomeric excess.

-

Drying: The purified crystals of this compound are dried under vacuum to remove any residual solvent.

Self-Validation System: The success of this protocol is validated by measuring the optical rotation of the final product. A specific rotation of approximately +10° (c=5 in water) confirms the presence of the desired (R)-enantiomer.[5][6] Further validation can be achieved by chiral HPLC analysis to determine the enantiomeric excess.

Application in Drug Development: A Gateway to GABA Uptake Inhibitors

This compound serves as a critical chiral intermediate in the synthesis of a class of drugs known as GABA uptake inhibitors. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its reuptake from the synaptic cleft is mediated by GABA transporters (GATs).[9] Inhibition of these transporters, particularly GAT1, leads to an increased concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is therapeutically beneficial in conditions characterized by neuronal hyperexcitability, such as epilepsy.

Synthesis of Tiagabine: A Case Study

A prominent example of a drug synthesized from (R)-nipecotic acid derivatives is Tiagabine , an anticonvulsant medication.[10] The (R)-configuration of the nipecotic acid moiety is essential for its potent inhibitory activity at the GAT1 transporter. The following diagram illustrates a plausible synthetic pathway from Ethyl (R)-Nipecotate to Tiagabine.

Caption: Synthetic pathway from Ethyl (R)-Nipecotate to Tiagabine.

Experimental Workflow: N-Alkylation and Hydrolysis

Step 1: Liberation of the Free Base

The tartrate salt is first treated with a mild base, such as sodium bicarbonate solution, and extracted into an organic solvent to yield the free base, Ethyl (R)-Nipecotate.

Step 2: N-Alkylation

The free base is then subjected to an N-alkylation reaction with a suitable alkylating agent. In the case of Tiagabine synthesis, this would be a molecule containing the lipophilic bis-thienyl butenyl side chain, such as 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide.[11] This reaction is typically carried out in the presence of a non-nucleophilic base and a polar aprotic solvent.

Step 3: Ester Hydrolysis

The resulting ethyl ester of Tiagabine is then hydrolyzed, usually under basic conditions followed by acidification, to yield the final carboxylic acid drug substance, (R)-Tiagabine.

Mechanism of Action: Inhibition of the GABA Transporter (GAT1)

The (R)-nipecotic acid core of Tiagabine acts as a competitive inhibitor at the GAT1 transporter. It binds to the transporter protein, preventing the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. This leads to a prolonged presence of GABA in the synapse, enhancing the activation of postsynaptic GABA receptors and resulting in a greater inhibitory effect on neuronal signaling.[12][13]

Caption: Mechanism of GAT1 inhibition by Tiagabine.

Conclusion

This compound is more than just a chemical reagent; it is a key that unlocks the stereospecific synthesis of a class of potent neuromodulatory drugs. Its value lies in the elegant simplicity of classical resolution, providing access to a chiral scaffold that is fundamental to the therapeutic action of GABA uptake inhibitors. A thorough understanding of its chemical properties, stereochemistry, and synthetic applications, as detailed in this guide, is essential for any scientist or researcher working at the forefront of pharmaceutical development.

References

- 1. This compound | C12H21NO8 | CID 14183616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Ethyl (R)-nipecotate L-tartarate | 167392-57-6 [chemicalbook.com]

- 4. Ethyl (R)-nipecotate L-tartarate | 167392-57-6 [amp.chemicalbook.com]

- 5. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. chembk.com [chembk.com]

- 7. L-Tartaric acid | C4H6O6 | CID 444305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bmse000167 L-Tartaric Acid at BMRB [bmrb.io]

- 9. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 11. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]

- 12. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Ethyl (R)-Nipecotate L-Tartrate: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl (R)-Nipecotate L-Tartrate, a key chiral intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical, field-proven insights. Our approach moves beyond a simple presentation of data, focusing on the causality behind experimental choices and ensuring that the described methodologies are self-validating.

Introduction: The Significance of Spectroscopic Characterization

This compound is a salt formed between the chiral amine Ethyl (R)-Nipecotate and the chiral resolving agent L-Tartaric acid. The precise characterization of this diastereomeric salt is paramount for ensuring enantiomeric purity, consistency in manufacturing, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecular structure and purity.

This guide will dissect the spectroscopic signature of this compound through the three primary analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the presence and ratio of the two constituent components.

-

Infrared (IR) Spectroscopy: To identify key functional groups and confirm the formation of the salt.

-

Mass Spectrometry (MS): To determine the molecular weight of the constituent ions and analyze their fragmentation patterns.

The following diagram illustrates the overall workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Overall workflow for the spectroscopic characterization.

Molecular Structure and Components

The compound is an organic salt. Understanding the individual components is crucial for interpreting the combined spectroscopic data.

Caption: Constituent ions of this compound.

-

Cation: Ethyl (3R)-piperidine-3-carboxylate, also known as Ethyl (R)-Nipecotate.

-

Anion: (2R,3R)-2,3-dihydroxysuccinate, the dianion of L-Tartaric acid.

The formation of the salt involves the protonation of the secondary amine of the nipecotate ester by the carboxylic acid protons of tartaric acid. This ionic interaction is the basis for the compound's solid, crystalline nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular skeleton of the compound. As this is a salt, the spectra will show signals corresponding to both the ethyl nipecotate cation and the tartrate anion. The choice of a deuterated solvent is critical; solvents like D₂O or DMSO-d₆ are suitable for dissolving the salt.[1][2]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of this compound.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean vial.

-

Transfer the solution into a 5 mm NMR tube using a pipette with a filter to remove any particulate matter.[4]

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is a composite of signals from both the ethyl (R)-nipecotate and L-tartrate moieties. The protonation of the piperidine nitrogen will cause a downfield shift of the adjacent protons compared to the free base.

| Chemical Shift (δ, ppm) (Predicted in D₂O) | Multiplicity | Integration | Assignment (Ethyl (R)-Nipecotate) |

| ~4.20 | q | 2H | -O-CH₂ -CH₃ |

| ~3.0-3.6 | m | 5H | Piperidine ring protons (C2-H , C6-H₂ , C4-H₂ ) |

| ~2.70 | m | 1H | Piperidine ring proton (C3-H ) |

| ~1.8-2.2 | m | 2H | Piperidine ring protons (C5-H₂ ) |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

| Chemical Shift (δ, ppm) (Predicted in D₂O) | Multiplicity | Integration | Assignment (L-Tartrate) |

| ~4.40 | s | 2H | -CH(OH)- |

Rationale for Predictions: The predicted shifts are based on known data for ethyl nipecotate and L-tartaric acid.[5][6] The piperidine protons are expected to be deshielded due to the positive charge on the adjacent nitrogen atom. The tartrate protons are expected to appear as a singlet due to the symmetrical nature of the molecule.[6]

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will also show distinct signals for each carbon in both the cation and anion.

| Chemical Shift (δ, ppm) (Predicted in D₂O) | Assignment (Ethyl (R)-Nipecotate) |

| ~173 | C =O (Ester) |

| ~62 | -O-CH₂ -CH₃ |

| ~48 | C 6 (Piperidine) |

| ~46 | C 2 (Piperidine) |

| ~42 | C 3 (Piperidine) |

| ~27 | C 4 (Piperidine) |

| ~25 | C 5 (Piperidine) |

| ~14 | -O-CH₂-CH₃ |

| Chemical Shift (δ, ppm) (Predicted in D₂O) | Assignment (L-Tartrate) |

| ~178 | C =O (Carboxylate) |

| ~75 | -C H(OH)- |

Rationale for Predictions: These predictions are derived from typical chemical shift values for similar functional groups and available data for ethyl nipecotate and tartaric acid.[7][8] The carboxylate carbons of the tartrate are significantly downfield, as expected.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, IR is particularly useful for confirming the formation of the salt by observing the characteristic absorptions of the carboxylate anion and the ammonium cation, alongside the ester group.[9]

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for this solid sample as it requires minimal sample preparation.[10][11]

-

Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Collect a background spectrum of the empty crystal.[10]

-

Sample Application: Place a small amount (a few milligrams) of the crystalline this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

The IR spectrum for this compound is available from the PubChem database.[12] The key absorption bands are interpreted below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad, Strong | O-H (Tartrate hydroxyls) and N⁺-H (Ammonium) stretching |

| ~2950 | Medium | C-H (Aliphatic) stretching |

| ~1735 | Strong, Sharp | C=O (Ester) stretching |

| ~1600 | Strong | Asymmetric C=O (Carboxylate) stretching |

| ~1400 | Medium | Symmetric C=O (Carboxylate) stretching |

| ~1250 | Strong | C-O (Ester) stretching |

Expert Interpretation: The most telling feature confirming salt formation is the presence of two distinct carbonyl absorptions. The sharp peak around 1735 cm⁻¹ is characteristic of the ester C=O stretch from the ethyl nipecotate moiety.[13] The strong absorption around 1600 cm⁻¹ is due to the asymmetric stretching of the carboxylate (COO⁻) groups of the tartrate anion.[14] The absence of a very broad carboxylic acid O-H stretch (typically centered around 3000 cm⁻¹) and the presence of the carboxylate bands provide definitive evidence of the acid-base reaction and salt formation. The broad absorption in the 3300-2500 cm⁻¹ region is a composite of the O-H stretches from the tartrate's hydroxyl groups and the N⁺-H stretch from the protonated piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. For an organic salt, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it allows the pre-formed ions in solution to be transferred to the gas phase with minimal fragmentation.[15][16]

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent, typically a mixture of methanol and water.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, releasing the sample ions into the gas phase.[6]

-

Mass Analysis: The ions are guided into the mass analyzer. Acquire spectra in both positive and negative ion modes to detect the cation and anion, respectively.

Mass Spectral Data and Interpretation

In ESI-MS, we expect to observe the individual ions of the salt.

-

Positive Ion Mode [ESI(+)]: The spectrum should be dominated by the protonated ethyl nipecotate cation.

-

Expected m/z: 158.11 ([C₈H₁₅NO₂ + H]⁺)

-

-

Negative Ion Mode [ESI(-)]: The spectrum should show the tartrate anion.

-

Expected m/z: 149.01 ([C₄H₄O₆]²⁻ is less likely, more likely to see [C₄H₅O₆]⁻)

-

The following diagram illustrates a plausible fragmentation pathway for the ethyl nipecotate cation in a tandem MS (MS/MS) experiment, which could be used for further structural confirmation.

Caption: Plausible fragmentation of the Ethyl (R)-Nipecotate cation.

Expert Interpretation: The ability to observe the intact cation and anion in their respective ionization modes provides strong evidence for the composition of the salt. The molecular weight of this compound is 307.30 g/mol .[12] In positive ESI-MS, the base peak would correspond to the ethyl nipecotate cation (protonated form, m/z 158.11). In negative ESI-MS, the tartrate anion would be observed (deprotonated form, m/z 149.01). This clear separation of the two components in the mass spectrometer is a hallmark of analyzing organic salts with soft ionization techniques.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a multi-faceted and self-validating confirmation of the structure and composition of this compound. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework of both the cation and anion. FT-IR spectroscopy confirms the presence of key functional groups and provides definitive evidence of salt formation. Finally, ESI-Mass Spectrometry verifies the molecular weights of the individual ionic components. Together, these techniques provide the necessary data to ensure the identity, purity, and quality of this critical pharmaceutical intermediate.

References

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. Ethyl nipecotate(5006-62-2) 1H NMR [m.chemicalbook.com]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl nipecotate(5006-62-2) 13C NMR spectrum [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. This compound | C12H21NO8 | CID 14183616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 16. phys.libretexts.org [phys.libretexts.org]

Solubility Profile of Ethyl (R)-Nipecotate L-Tartrate: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Executive Summary

Ethyl (R)-Nipecotate L-Tartrate is a chiral salt of significant interest in pharmaceutical synthesis, primarily as an intermediate. Its solubility characteristics in various organic solvents are critical for controlling reaction kinetics, optimizing purification and crystallization processes, and ensuring the desired solid-state form. This technical guide provides a comprehensive analysis of the factors governing the solubility of this molecule. Due to the scarcity of publicly available quantitative data, this document focuses on the underlying physicochemical principles, provides a robust experimental protocol for solubility determination, and presents an illustrative solubility profile based on chemical theory. This guide is intended to empower researchers and drug development professionals to make informed decisions regarding solvent selection and process design.

Introduction: The Critical Role of Solubility

This compound is the L-tartrate salt of the ethyl ester of (R)-nipecotic acid. This structure combines a moderately lipophilic ester and a secondary amine with a highly polar, chiral counter-ion, L-tartaric acid. The formation of this diastereomeric salt is a common strategy in pharmaceutical development for the chiral resolution of the racemic nipecotate ester.[1]

The success of this resolution, and subsequent synthetic steps, hinges on the differential solubility of the diastereomeric salts in a chosen solvent system.[1] An optimal solvent must not only facilitate the reaction but also enable selective crystallization of the desired (R)-enantiomer salt, maximizing yield and diastereomeric excess. Furthermore, understanding solubility is paramount for downstream processes, including:

-

Reaction Chemistry: Ensuring reactants remain in solution for optimal kinetics.

-

Crystallization & Purification: Selecting solvent/anti-solvent systems to achieve high purity and desired crystal morphology.

-

Formulation: Although an intermediate, understanding its solubility provides insights into the behavior of structurally similar active pharmaceutical ingredients (APIs).

This guide provides the foundational knowledge and practical tools necessary to approach these challenges systematically.

Physicochemical Principles of Solubility

The solubility of this compound is a multifactorial property dictated by its molecular structure and the nature of the solvent. As a salt, the dissolution process involves overcoming the significant crystal lattice energy of the solid state and establishing favorable interactions between the dissociated ions and the solvent molecules.

2.1 Solute Characteristics

-

Molecular Structure: The compound is comprised of the protonated Ethyl (R)-Nipecotate cation and the L-tartrate anion.

-

Ethyl (R)-Nipecotate Cation: The piperidine ring and ethyl ester group introduce lipophilic character, while the protonated secondary amine (>NH2+) provides a strong site for hydrogen bonding and polar interactions. The free base, Ethyl nipecotate, is a liquid with a density of 1.012 g/mL, indicating its relatively non-polar nature in isolation.

-

L-Tartrate Anion: L-tartaric acid is a highly polar organic acid containing two carboxylic acid groups and two hydroxyl groups.[2][3] This counter-ion is rich in hydrogen bond donors and acceptors, imparting a strong polar character to the salt and making it amenable to dissolution in polar solvents.[2]

-

Overall Salt Properties:

-

Melting Point: 157-159 °C[4][5] This relatively high melting point suggests a stable and well-ordered crystal lattice with significant intermolecular forces that must be overcome by a solvent.

-

Chirality: The presence of multiple chiral centers makes it a diastereomeric salt, the solubility of which can be subtly influenced by chiral solvents, though this is a more advanced application.[6]

-

2.2 Solvent Characteristics

The principle of "like dissolves like" is the cornerstone of solvent selection. For a polar salt like this compound, the most effective solvents will possess characteristics that can stabilize both the cation and the anion.

-

Polarity: High-polarity solvents are required to disrupt the ionic interactions within the crystal lattice.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding are crucial.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These are excellent candidates. Their hydroxyl groups can act as hydrogen bond donors to the tartrate's carboxylate and hydroxyl groups, and as hydrogen bond acceptors for the cation's protonated amine.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMF): These solvents have dipole moments and can act as hydrogen bond acceptors but lack a donor group. Their efficacy will depend on their ability to solvate the cation effectively.

-

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at insulating the separated ions from each other in solution, preventing them from recombining and precipitating.

Experimental Determination of Solubility

To generate reliable quantitative data, a validated experimental protocol is essential. The isothermal shake-flask method is a well-established and robust technique for determining the equilibrium solubility of pharmaceutical compounds.[7] It is the recommended approach for generating the data discussed in this guide.

3.1 Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (verify purity by certificate of analysis)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or flasks with screw caps

-

Calibrated analytical balance

-

Temperature-controlled orbital shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

HPLC or UPLC system with a suitable detector (e.g., UV, ELSD, or MS)

-

Calibrated volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is critical to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a known volume or mass of the pre-equilibrated solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the slurry to equilibrate for a sufficient period. A minimum of 24 hours is recommended, but 48-72 hours may be necessary to ensure equilibrium is reached, especially for poorly soluble systems.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any undissolved microparticulates. Self-validation step: The first few drops should be discarded to saturate the filter material and prevent adsorption losses.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC). Determine the concentration by comparing the response to a standard calibration curve.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Workflow for Isothermal Shake-Flask Method

Caption: Workflow for solubility determination.

Illustrative Solubility Profile

While specific experimental data is proprietary or unpublished, a qualitative and semi-quantitative solubility profile can be predicted based on the physicochemical principles outlined in Section 2.0. The following table summarizes the expected solubility of this compound in a range of common organic solvents at ambient temperature.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Polarity Index | H-Bonding Capability | Predicted Solubility Category | Rationale |

| Polar Protic | Water | 10.2 | Donor & Acceptor | High | Excellent H-bonding and high dielectric constant effectively solvate both ions.[4][5] |

| Methanol (MeOH) | 5.1 | Donor & Acceptor | High | Similar to water, effectively solvates ions through H-bonding.[4][5] | |

| Ethanol (EtOH) | 4.3 | Donor & Acceptor | Moderate to High | Reduced polarity compared to MeOH may slightly decrease solubility. | |

| Isopropanol (IPA) | 3.9 | Donor & Acceptor | Moderate | Increased alkyl chain length reduces polarity and increases steric hindrance, lowering solubility. | |

| Polar Aprotic | Acetonitrile (ACN) | 5.8 | Acceptor Only | Low to Moderate | Can solvate the cation but is less effective at solvating the tartrate anion due to lack of H-bond donors. |

| Acetone | 5.1 | Acceptor Only | Low | Moderate polarity but poor at solvating the anion. | |

| Ethyl Acetate (EtOAc) | 4.4 | Acceptor Only | Very Low | Lower polarity and ester functionality offer poor solvation for the ionic salt. | |

| Non-Polar | Toluene | 2.4 | None | Insoluble | Cannot overcome crystal lattice energy or solvate the ions. |

| Hexane | 0.1 | None | Insoluble | Apolar nature is incompatible with the highly polar salt. |

Note: This data is illustrative and intended for guidance. Actual quantitative values must be determined experimentally.

Analysis and Discussion

The predicted solubility profile in Table 1 aligns with fundamental chemical principles. The highest solubility is anticipated in polar protic solvents, which can effectively solvate both the protonated amine of the nipecotate and the multiple functional groups of the tartrate anion. This is consistent with supplier data indicating solubility in water and methanol.[4][5]

As solvent polarity and hydrogen bonding ability decrease, the solubility is expected to drop sharply. The inability of non-polar solvents like toluene and hexane to overcome the strong ionic and hydrogen bonding forces within the crystal lattice renders the salt insoluble in these media.

Relationship Between Solvent Properties and Solubility

Caption: Factors promoting high solubility.

5.1 Implications for Chiral Resolution

The sharp solubility gradient across different solvent classes is highly advantageous for crystallization processes. A common strategy for diastereomeric salt resolution involves:

-

Dissolving the racemic mixture and the resolving agent (L-tartaric acid) in a solvent where the resulting diastereomeric salts are moderately soluble at elevated temperatures (e.g., Methanol or Ethanol).[1]

-

Cooling the solution or adding an anti-solvent (a solvent in which the salt is insoluble, e.g., Ethyl Acetate or Toluene) to induce supersaturation and crystallization.[8]

The key to successful resolution is that one diastereomeric salt must be significantly less soluble than the other in the chosen solvent system, allowing it to crystallize selectively.[1] Therefore, screening mixed solvent systems (e.g., Methanol/Ethyl Acetate, Ethanol/Toluene) is a critical step in process development.

Conclusion

While quantitative public data on the solubility of this compound is limited, a thorough understanding of its physicochemical properties allows for a rational approach to solvent selection and process design. The compound's nature as a polar organic salt dictates that its highest solubility will be found in polar protic solvents like water and methanol. Solubility is expected to decrease significantly in polar aprotic systems and to be negligible in non-polar solvents.

For drug development professionals, this understanding is crucial for optimizing chiral resolutions and purification protocols. The principles and the experimental methodology detailed in this guide provide a robust framework for generating the necessary data in-house, enabling evidence-based development of safe, efficient, and scalable synthetic processes.

References

- 1. benchchem.com [benchchem.com]

- 2. How to Enhance Tartaric Acid Solubility in Water [eureka.patsnap.com]

- 3. chemcess.com [chemcess.com]

- 4. chembk.com [chembk.com]

- 5. Ethyl (R)-nipecotate L-tartarate | 167392-57-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. chem.libretexts.org [chem.libretexts.org]

The Genesis of a GABAergic Modulator: A Technical Guide to the Discovery and Historical Background of Ethyl (R)-Nipecotate

This document provides an in-depth exploration of the discovery and historical development of Ethyl (R)-Nipecotate, a chiral molecule that has become a cornerstone in the field of neuroscience research and a critical building block in the synthesis of important therapeutics. We will delve into the scientific rationale that propelled its development, from the initial understanding of the GABAergic system to the nuanced stereoselective chemistry required for its isolation.

The Neurological Context: The GABA Hypothesis and the Dawn of Uptake Inhibitors

The story of Ethyl (R)-Nipecotate begins not in a synthesis flask, but with the brain's primary inhibitory neurotransmitter: γ-aminobutyric acid (GABA). In the mid-20th century, the critical role of GABA in maintaining synaptic inhibition and preventing neuronal hyperexcitability was becoming increasingly clear.[1] Researchers hypothesized that enhancing GABAergic transmission could be a viable strategy for treating neurological disorders characterized by excessive neuronal firing, such as epilepsy.[2][3]

One key mechanism for modulating GABA levels in the synaptic cleft is the inhibition of GABA transporters (GATs), proteins responsible for the reuptake of GABA into neurons and glial cells, thus terminating its signaling. This led to a focused search for molecules that could selectively block these transporters.

In the mid-1970s, a pivotal drug design program led by Povl Krogsgaard-Larsen and colleagues, using the Amanita muscaria constituent muscimol as a lead structure, identified nipecotic acid as a potent inhibitor of GABA uptake.[4][5] This discovery was a landmark, providing researchers with a specific tool to study the pharmacology of the GABA uptake system separately from GABA receptors.[4]

From Racemate to Enantiopure: The Emergence of Ethyl (R)-Nipecotate

Initial studies utilized racemic nipecotic acid. However, as is common in pharmacology, it was soon discovered that the biological activity was stereospecific. The (R)-enantiomer of nipecotic acid was found to be a significantly more potent inhibitor of GABA uptake than the (S)-(+) isomer.[6][7] This finding underscored the necessity of developing methods to isolate or synthesize the pure (R)-enantiomer to maximize therapeutic efficacy and minimize potential off-target effects from the less active enantiomer.

For practical application in drug synthesis and research, the carboxylic acid of nipecotic acid was often esterified, with the ethyl ester being a common and synthetically versatile choice. Ethyl nipecotate, being less polar and zwitterionic than its parent acid, offered advantages in handling and as a substrate for further chemical modification.[8][9] Thus, the challenge became the efficient and scalable production of enantiomerically pure Ethyl (R)-Nipecotate.

Two primary strategies emerged:

-

Asymmetric Synthesis: Developing a synthetic route that directly produces the (R)-enantiomer.

-

Chiral Resolution: Synthesizing the racemic mixture of ethyl nipecotate and then separating the two enantiomers.

While various asymmetric syntheses have been developed over the years, classical chiral resolution remains a widely used and economically viable method, especially on an industrial scale.[10]

The Workhorse of Resolution: Diastereomeric Salt Crystallization

The most successful and widely documented method for resolving racemic ethyl nipecotate is through fractional crystallization of diastereomeric salts. This technique relies on reacting the racemic base (ethyl nipecotate) with a single enantiomer of a chiral acid. The resulting two diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation.

For ethyl nipecotate, derivatives of tartaric acid have proven to be exceptionally effective resolving agents. Specifically, di-benzoyl-L-tartaric acid and di-benzoyl-D-tartaric acid are preferred for their ability to form well-defined, crystalline salts with distinct solubilities.[11][12][13]

The choice of the L- or D-form of the tartaric acid derivative determines which enantiomer of ethyl nipecotate precipitates preferentially. For instance, using di-benzoyl-L-tartaric acid typically leads to the precipitation of the (S)-ethyl nipecotate salt, leaving the desired (R)-enantiomer enriched in the mother liquor.[14] Conversely, (D)-dibenzoyl tartaric acid can be used to directly crystallize the salt of the (S)-enantiomer, which can also be a pathway to isolating the (R)-form from the remaining solution.[11]

The overall workflow for this classical resolution is depicted below.

Caption: Workflow for Chiral Resolution of Ethyl Nipecotate.

Key Methodologies and Protocols

The following sections provide detailed, step-by-step protocols derived from established literature, representing a standard approach for the preparation and resolution of Ethyl (R)-Nipecotate.

Synthesis of Racemic (±)-Ethyl Nipecotate

The starting material, racemic ethyl nipecotate, is typically synthesized from nicotinic acid (Vitamin B3). The process involves the reduction of the pyridine ring to a piperidine ring, followed by esterification.

Protocol: Synthesis via Catalytic Hydrogenation

-

Hydrogenation:

-

Charge a high-pressure hydrogenation reactor with nicotinic acid and a suitable solvent (e.g., acetic acid).

-

Add a hydrogenation catalyst, typically a platinum or rhodium-based catalyst (e.g., Rh-Al₂O₃).

-

Pressurize the reactor with hydrogen gas (H₂) to a specified pressure (e.g., 50-100 atm).

-

Heat the reaction mixture to a specified temperature (e.g., 50-80°C) and stir until hydrogen uptake ceases.

-

Cool the reactor, vent the pressure, and filter the mixture to remove the catalyst.

-

Concentrate the filtrate under vacuum to yield crude nipecotic acid.

-

-

Esterification (Fischer Esterification):

-

Suspend the crude nipecotic acid in absolute ethanol.

-

Cool the mixture in an ice bath and slowly add a strong acid catalyst (e.g., thionyl chloride or concentrated sulfuric acid).

-

Heat the mixture to reflux for several hours (typically 4-8 hours), monitoring the reaction by TLC or GC.

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate solution).

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to yield pure racemic (±)-ethyl nipecotate.

-

Chiral Resolution of (±)-Ethyl Nipecotate

This protocol details the resolution using di-benzoyl-L-tartaric acid, which preferentially crystallizes the (S)-enantiomer salt, leaving the (R)-enantiomer in the mother liquor.

Protocol: Resolution via Diastereomeric Salt Crystallization [12][14]

-

Salt Formation:

-

In a suitable reaction vessel, dissolve racemic (±)-ethyl nipecotate (1.0 equivalent) in a solvent mixture, such as 91% aqueous ethanol.[12]

-

In a separate container, prepare a slurry of di-benzoyl-L-tartaric acid (approximately 0.25 to 0.5 equivalents) in the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent is often more efficient for achieving high enantiomeric enrichment in the first crop of crystals.

-

Add the tartaric acid slurry to the ethyl nipecotate solution. An exotherm may be observed. Stir the mixture.

-

-

Crystallization:

-

Heat the mixture gently to ensure complete dissolution if necessary, then allow it to cool slowly to room temperature with continuous stirring over several hours.

-

Further cool the mixture in an ice bath to maximize precipitation of the diastereomeric salt.

-

-

Isolation of Enantiomers:

-

Collect the precipitated solid by filtration. This solid is the di-benzoyl-L-tartrate salt of (S)-ethyl nipecotate.

-

Wash the solid with a small amount of cold solvent to remove entrained mother liquor.

-

The filtrate (mother liquor) is now enriched with the (R)-enantiomer.

-

-

Liberation of the Free Base (R-enantiomer):

-

Take the mother liquor and concentrate it under reduced pressure.

-

Dissolve the residue in water and basify to a pH >10 with a suitable base (e.g., 2M NaOH).

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude Ethyl (R)-Nipecotate.

-

Purify by vacuum distillation or chromatography as needed.

-

-

Enantiomeric Purity Analysis:

-

Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR or GC analysis.[14]

-

Historical Significance and Application

The development of a reliable method to produce Ethyl (R)-Nipecotate was a critical step that enabled significant advances in medicinal chemistry. Its primary importance lies in its role as a key chiral intermediate for the synthesis of the anticonvulsant drug Tiagabine .[4][15]

Caption: Synthesis of Tiagabine from Ethyl (R)-Nipecotate.

Tiagabine was specifically designed to be a more lipophilic prodrug of (R)-nipecotic acid, allowing it to cross the blood-brain barrier, which the parent amino acid cannot do effectively.[9] The N-alkylation of Ethyl (R)-Nipecotate with a carefully designed bis-thienylbutenyl side chain, followed by hydrolysis of the ethyl ester, yields the final active pharmaceutical ingredient.[16] The launch of Tiagabine in the 1990s provided a new therapeutic option for epilepsy patients and validated the GABA uptake inhibition strategy.[1][3]

Comparative Data on GABA Uptake Inhibition

The following table summarizes representative data highlighting the superior potency of the (R)-enantiomer, which drove the entire field toward stereoselective synthesis and resolution.

| Compound | Enantiomer | GABA Uptake Inhibition (IC₅₀) | Relative Potency |

| Nipecotic Acid | (R)- | ~10 µM | ~4x |

| Nipecotic Acid | (S)- | ~40 µM | 1x |

| Tiagabine | (R)- | ~0.07 µM | Potent |

(Note: IC₅₀ values are approximate and can vary based on the specific assay conditions, tissue preparation, and species used. The key takeaway is the relative difference in potency.)[6]

Conclusion

The journey of Ethyl (R)-Nipecotate from a theoretical concept to a critical industrial intermediate is a testament to the synergy between neuroscience and synthetic chemistry. Its history illustrates a classic drug development paradigm: identifying a biological target (GABA transporters), discovering a lead compound (nipecotic acid), recognizing the importance of stereochemistry, and developing robust chemical methods (chiral resolution) to produce the optimal molecule. This chiral building block continues to be indispensable for the synthesis of Tiagabine and serves as a foundational scaffold for ongoing research into novel modulators of the GABAergic system.

References

- 1. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA uptake inhibitors: relevance to antiepileptic drug research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The new generation of GABA enhancers. Potential in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 8. researchgate.net [researchgate.net]

- 9. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. onyxipca.com [onyxipca.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Significance of the L-Tartrate Salt Form in Drug Development

Introduction: The Critical Role of Salt Selection in Pharmaceutical Development

The journey of a new drug from discovery to market is a complex and multifaceted process. A pivotal, yet often underappreciated, aspect of this journey is the selection of an appropriate salt form for the active pharmaceutical ingredient (API). The salt form of a drug can profoundly influence its physicochemical properties, including solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive technical overview of the L-tartrate salt form, a frequently utilized and highly significant counterion in the pharmaceutical industry. We will delve into the fundamental chemistry of tartaric acid, explore the rationale behind choosing the L-tartrate form, and detail the experimental methodologies for its preparation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the strategic importance of L-tartrate in optimizing drug performance.

The Foundation: Understanding Tartaric Acid and its Stereoisomers

Tartaric acid is a naturally occurring dicarboxylic acid that possesses two chiral centers, leading to the existence of three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso-tartaric acid.[1] These isomers have the same chemical formula but differ in the three-dimensional arrangement of their atoms. This stereochemical difference is the cornerstone of their varied interactions with other chiral molecules, a critical consideration in drug development where the API is often a single enantiomer.[1][2][3]

-

L-(+)-tartaric acid ((2R,3R)-2,3-dihydroxybutanedioic acid): Rotates plane-polarized light to the right.

-

D-(-)-tartaric acid ((2S,3S)-2,3-dihydroxybutanedioic acid): Rotates plane-polarized light to the left.

-

meso-tartaric acid ((2R,3S)-2,3-dihydroxybutanedioic acid): Achiral and optically inactive due to an internal plane of symmetry.[1]

The specific spatial arrangement of the hydroxyl and carboxyl groups in each stereoisomer dictates its interaction with a chiral API, influencing the properties of the resulting salt.

The Strategic Choice: Why L-Tartrate?

The selection of a salt form is a critical decision in drug development, driven by the need to optimize the API's properties for therapeutic efficacy and manufacturability. L-tartaric acid is a particularly valuable counterion for several key reasons:

-

Chiral Resolution: One of the most significant applications of L-tartaric acid is as a chiral resolving agent.[2][4] Many APIs are synthesized as a racemic mixture of enantiomers, where often only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive or even cause adverse effects.[2][5] L-tartaric acid, being a chiral molecule, can react with a racemic basic drug to form diastereomeric salts.[2][4] These diastereomers have different physical properties, such as solubility, which allows for their separation through techniques like fractional crystallization.[2] This process is fundamental to producing enantiomerically pure drugs, ensuring targeted therapy and improved safety.[2]

-

Improved Physicochemical Properties:

-

Solubility and Bioavailability: The L-tartrate salt form can significantly enhance the solubility and absorption of an API compared to its free base or other salt forms.[6] For instance, L-carnitine L-tartrate is recognized for being more soluble and readily absorbed than L-carnitine alone.[6] Studies have shown that L-carnitine L-tartrate can lead to a higher plasma concentration of the active molecule, suggesting improved bioavailability.[7][8]

-

Stability and Reduced Hygroscopicity: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a major challenge in pharmaceutical manufacturing, leading to issues with powder flow, tablet compression, and overall product stability.[9][10][11] L-tartrate salts can offer a less hygroscopic alternative to the free base or other salt forms.[12] For example, L-carnitine L-tartrate was specifically developed to be a less hygroscopic form of L-carnitine.[12][13]

-

Experimental Protocols: Preparation and Characterization of L-Tartrate Salts

The successful development of an L-tartrate salt form requires robust and well-defined experimental protocols for its preparation and characterization.

Preparation of L-Tartrate Salts

A common method for preparing L-tartrate salts involves the reaction of the free base of the API with L-tartaric acid in a suitable solvent system.

Step-by-Step Methodology:

-

Dissolution: Dissolve the API free base in a suitable organic solvent (e.g., isopropanol, acetone).[14]

-

Counterion Addition: In a separate vessel, dissolve a stoichiometric equivalent of L-(+)-tartaric acid in a suitable solvent, which may be the same as or different from the API's solvent.[15] Water can sometimes be used as a co-solvent.[15]

-

Mixing and Reaction: Add the L-tartaric acid solution to the API solution, typically at room temperature.[15] The mixture is then stirred for a period ranging from one hour to overnight to allow for salt formation and crystallization.[15]

-

Isolation: The resulting solid L-tartrate salt is isolated by filtration.

-

Washing and Drying: The isolated salt is washed with a cold solvent (e.g., cold acetone) to remove any unreacted starting materials and then dried under vacuum.[15]

Analytical Characterization of L-Tartrate Salts

Thorough analytical characterization is essential to confirm the identity, purity, and solid-state properties of the newly formed L-tartrate salt.

Key Analytical Techniques:

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the API and quantify the amount of the L-tartrate salt.[16] |

| Ion Chromatography (IC) | To confirm the presence and quantify the tartrate counterion.[16][17] |

| Powder X-Ray Diffraction (PXRD) | To characterize the crystallinity and identify the specific polymorphic form of the salt.[14][16][18] |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and other thermal properties of the salt.[16] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability and determine the presence of solvates or hydrates.[16] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the salt and the stoichiometric ratio of the API to the tartrate counterion.[14][18] |

| Karl Fischer Titration | To accurately determine the water content, especially for hydrated salt forms.[19] |

Case Study: L-Carnitine L-Tartrate

L-carnitine L-tartrate serves as an excellent example of the successful application of the L-tartrate salt form. L-carnitine itself is a hygroscopic and somewhat unstable compound.[10][11] The formation of the L-tartrate salt addresses these issues, resulting in a stable, non-hygroscopic solid that is more suitable for formulation into solid dosage forms like tablets and capsules.[9][12] Furthermore, studies suggest that the L-tartrate salt of L-carnitine is absorbed more rapidly than other forms.[7]

Regulatory Considerations

Tartaric acid and its salts, including sodium and potassium tartrates, are generally recognized as safe (GRAS) for use in food and pharmaceuticals by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[19][20][21][22] However, it is crucial to adhere to the specific regulations and maximum allowable daily intake levels set by these bodies.[20][23]

Conclusion

The selection of the L-tartrate salt form is a strategic decision in drug development that can significantly enhance the physicochemical properties and therapeutic performance of an active pharmaceutical ingredient. Its utility as a chiral resolving agent and its ability to improve solubility, stability, and bioavailability make it an invaluable tool for pharmaceutical scientists. A thorough understanding of the chemistry of tartaric acid isomers, coupled with robust experimental protocols for salt preparation and characterization, is paramount to harnessing the full potential of the L-tartrate salt form in the development of safe and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]